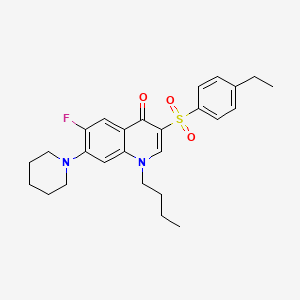

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a structurally complex small molecule belonging to the 1,4-dihydroquinolin-4-one family. Its core scaffold features a quinoline ring system modified at positions 1, 3, 6, and 7 with distinct functional groups:

- Position 3: A 4-ethylbenzenesulfonyl group, introducing strong electron-withdrawing and steric effects, which may enhance metabolic stability compared to carbonyl analogs .

- Position 6: A fluorine atom, likely improving electronegativity and influencing electronic distribution within the aromatic system.

- Position 7: A piperidin-1-yl group, which may enhance solubility and facilitate hydrogen bonding interactions in biological systems.

The compound’s molecular formula is C₂₄H₂₈FN₂O₃S, with a calculated molecular weight of 443.56 g/mol.

Properties

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-3-5-13-29-18-25(33(31,32)20-11-9-19(4-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZRLIABXTPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The unique structural features, including the sulfonyl group and fluorine atom, contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of 1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |

| Molecular Formula | C₁₉H₃₁FN₂O₂S |

| Molecular Weight | 348.54 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Antimicrobial Activity:

The compound exhibits broad-spectrum antibacterial properties by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division in bacteria, leading to cell death upon inhibition.

Anticancer Activity:

Research indicates that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The presence of the piperidine moiety enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets.

In Vitro Studies

Several studies have evaluated the antimicrobial and anticancer properties of this compound:

-

Antibacterial Activity:

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating potent antibacterial activity.

-

Cytotoxicity Against Cancer Cell Lines:

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cytotoxic effects with IC50 values around 10 µM. Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to control groups.

Case Studies

A case study involving a synthetic route for producing this compound highlighted its potential utility in drug development:

Synthesis and Characterization:

The synthesis involved multiple steps, including:

- Formation of the quinoline core via Friedländer synthesis.

- Introduction of the sulfonyl group through sulfonylation reactions.

- Final modifications to incorporate the piperidine ring.

Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and purity of the compound.

Comparative Analysis

Comparative studies with related compounds indicate that while many dihydroquinolines exhibit similar antibacterial properties, the unique combination of functional groups in this specific compound may confer enhanced efficacy.

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 1-Butyl Compound | 0.5 - 8 | ~10 |

| Ciprofloxacin | 0.25 - 4 | Not specified |

| Levofloxacin | 0.5 - 8 | Not specified |

Comparison with Similar Compounds

Key Observations:

Position 3 Substituents: The sulfonyl group in the target compound (vs. The 4-ethylbenzenesulfonyl group introduces bulkier steric hindrance compared to naphthalene-1-carbonyl or 4-methoxybenzoyl, which may influence receptor selectivity.

Position 7 Piperidinyl Groups :

- The piperidin-1-yl group in the target compound (vs. H in Compounds 80/93) introduces basicity and hydrogen-bonding capacity, which could improve solubility and interactions with acidic residues.

- The Life Chemicals analog’s 4-methylpiperidin-1-yl group may reduce metabolic degradation by cytochrome P450 enzymes compared to unsubstituted piperidine .

Alkyl Chain Variations: The butyl chain (target) vs.

Implications for Drug Design

- The target compound’s structural features address limitations of earlier analogs: Fluorine and Piperidine: Synergistically improve target affinity and pharmacokinetics compared to non-fluorinated, piperidine-free analogs . Sulfonyl vs. Carbonyl: May reduce off-target interactions due to stronger electrostatic interactions and steric blocking .

Q & A

Basic: What synthetic strategies are recommended for constructing the quinolin-4-one core in this compound?

Answer:

The quinolin-4-one scaffold can be synthesized via cyclization reactions, such as the Gould-Jacobs reaction, which involves thermal cyclization of anilides derived from β-keto esters. Key steps include:

- Substituent introduction : Fluorine at position 6 can be incorporated via electrophilic fluorination or nucleophilic displacement.

- Piperidinyl group installation : Position 7 is typically functionalized via Buchwald-Hartwig amination or SNAr reactions using a pre-synthesized piperidine derivative .

- Sulfonylation : The 4-ethylbenzenesulfonyl group at position 3 is introduced via sulfonylation of the intermediate amine using 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

Validation : Monitor reaction progress using TLC and HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Basic: How is structural confirmation achieved for this compound?

Answer:

Combine multiple analytical techniques:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional strain in the crystal lattice .

- NMR spectroscopy : Confirm substituent positions via - and -NMR. For example, the fluorine atom at position 6 causes distinct splitting patterns in adjacent protons.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] peak matching theoretical mass) .

Note : Cross-validate data with computational methods (DFT calculations) to resolve ambiguities in stereoelectronic effects.

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be addressed during refinement?

Answer:

For challenging crystallographic

- Twinning detection : Use PLATON to analyze intensity statistics. Apply twin refinement in SHELXL with BASF and TWIN commands .

- Disorder modeling : For flexible groups (e.g., butyl chain), split occupancy between two conformers. Restrain bond lengths and angles using SIMU and DELU commands.

- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). Use SHELXE for experimental phasing if heavy atoms are absent .

Validation : Check R and R values; discrepancies >5% warrant re-examination of the model.

Advanced: What methodological approaches are used to analyze structure-activity relationships (SAR) for analogs of this compound?

Answer:

Design SAR studies by systematically modifying substituents:

- Sulfonyl group : Replace 4-ethylbenzenesulfonyl with alternative sulfonamides (e.g., tosyl, mesyl) to assess steric/electronic effects.

- Piperidinyl group : Test substituted piperidines (e.g., methylpiperidine) to evaluate binding pocket interactions .

- Fluorine substitution : Compare activity of 6-fluoro vs. 6-H/Cl/Br analogs to probe halogen bonding.

Assays : Use in vitro enzymatic inhibition assays (e.g., IC determination via fluorescence polarization) and molecular docking (AutoDock Vina). Analyze data with ANOVA to identify statistically significant trends.

Basic: What chromatographic methods ensure purity and stability during storage?

Answer:

- HPLC conditions : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v). Detect at 254 nm for quinolin-4-one absorption .

- Stability testing : Store lyophilized compound at -20°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition peaks.

Validation : Ensure >95% purity via peak integration. Use LC-MS to detect hydrolytic byproducts (e.g., sulfonic acid derivatives).

Advanced: How to resolve discrepancies in biological activity data between in vitro and cellular assays?

Answer:

- Membrane permeability : Measure logP (shake-flask method) and compare with cellular uptake (LC-MS quantification of intracellular concentration).

- Metabolic stability : Incubate compound with liver microsomes; correlate half-life with cellular IC shifts .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding.

Statistical analysis : Apply Bland-Altman plots to assess systematic biases between assay types.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood.

- First aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets for analogous compounds (e.g., 6-hydroxyquinolin-4-one derivatives) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.